molecular formula C8H8O3 B083384 Methyl phenyl carbonate CAS No. 13509-27-8

Methyl phenyl carbonate

Cat. No. B083384
Key on ui cas rn: 13509-27-8
M. Wt: 152.15 g/mol
InChI Key: XTBFPVLHGVYOQH-UHFFFAOYSA-N
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Patent
US04642349

Procedure details

A mixture of 3.8 g of methyl phenyl carbonate, 5.64 g of 4-chloro-3-nitrobenzotrifluoride, and 0.17 g of TBPB was heated at 150° C. for 1 hour. All of the carbonate was converted with a 99 percent yield of 2-nitro-4-trifluoromethylphenyl phenyl ether. Distillation of the product yielded 6.65 g (94 percent) of the ether, b.p. 148°-9° C./2 mm.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
5.64 g
Type
reactant
Reaction Step One
Name
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)OC.Cl[C:13]1[CH:18]=[CH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][C:14]=1[N+:23]([O-:25])=[O:24].CC1C(CN2CCC(N3CCC(N4C(=O)NC5C4=CC=CC=5)CC3)CC2)=CC=CC=1.C(=O)([O-])[O-]>>[C:5]1([O:4][C:13]2[CH:18]=[CH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][C:14]=2[N+:23]([O-:25])=[O:24])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
C(OC)(OC1=CC=CC=C1)=O
Name
Quantity
5.64 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
0.17 g
Type
reactant
Smiles
CC1=CC=CC=C1CN2CCC(CC2)N3CCC(CC3)N4C5=CC=CC=C5NC4=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)OC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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